N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: Shares the fluorophenyl group but differs in the presence of a nitrothiophene moiety.
2-(3-Fluoro-4-nitrophenoxy)-N-(2-fluorophenyl)-9: Contains similar fluorophenyl and pyridinyl groups but has additional nitro functionalities.
Uniqueness
N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its azetidine ring, in particular, sets it apart from other similar compounds, providing unique reactivity and biological activity.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDCEGTXRLHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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